2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL
Brand Name:
Vulcanchem
CAS No.:
120165-71-1
VCID:
VC20820350
InChI:
InChI=1S/C17H18N2OS/c1-10-11(2)15(20)12(3)16-14(10)19-17(21-16)18-9-13-7-5-4-6-8-13/h4-8,20H,9H2,1-3H3,(H,18,19)
SMILES:
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C
Molecular Formula:
C17H18N2OS
Molecular Weight:
298.4 g/mol
2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL
CAS No.: 120165-71-1
Cat. No.: VC20820350
Molecular Formula: C17H18N2OS
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120165-71-1 |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2-(benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-ol |
| Standard InChI | InChI=1S/C17H18N2OS/c1-10-11(2)15(20)12(3)16-14(10)19-17(21-16)18-9-13-7-5-4-6-8-13/h4-8,20H,9H2,1-3H3,(H,18,19) |
| Standard InChI Key | RTWBJTYVSNKGGC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator